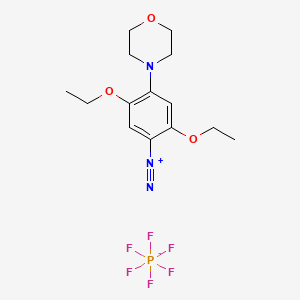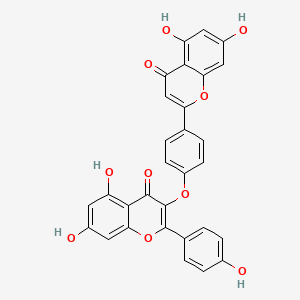![molecular formula C6H18FN3Si B13420536 N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine CAS No. 680-32-0](/img/structure/B13420536.png)
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine is a unique organosilicon compound characterized by its fluorosilyl group and multiple dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine typically involves the reaction of dimethylamine with a suitable fluorosilane precursor under controlled conditions. One common method involves the use of a three-necked flask equipped with a stir bar, nitrogen bubbler, thermocouple, and pressure-equalizing addition funnel. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosilyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Addition Reactions: The dimethylamino groups can engage in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and electrophiles like alkyl halides for addition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silyl-substituted amines, while oxidation reactions could produce corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound may be explored for its potential biological activity, including as a precursor for bioactive molecules.
Medicine: Research could investigate its potential as a drug candidate or as a component in drug delivery systems.
Industry: It may find applications in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine involves its interaction with molecular targets through its fluorosilyl and dimethylamino groups. These functional groups can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution and addition. The exact molecular pathways would depend on the specific application and target molecules involved .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used in organic synthesis as a strong non-nucleophilic base.
Michler’s Ketone: An electron-rich derivative of benzophenone used in the production of dyes and pigments.
Properties
CAS No. |
680-32-0 |
|---|---|
Molecular Formula |
C6H18FN3Si |
Molecular Weight |
179.31 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H18FN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 |
InChI Key |
KCJNVASTERMYPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


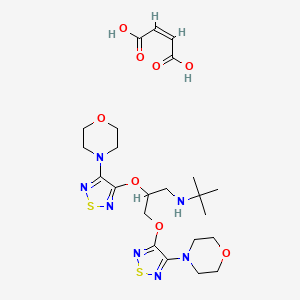
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
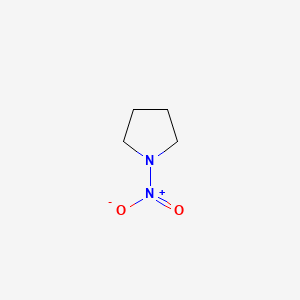
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
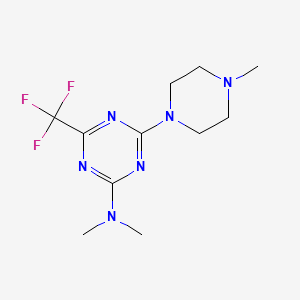

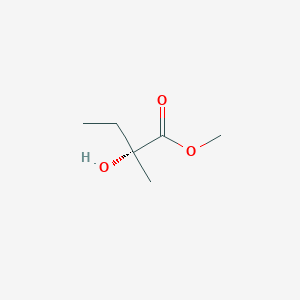
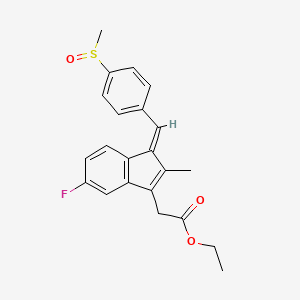

![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
